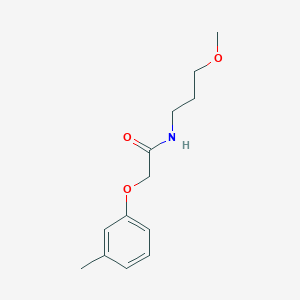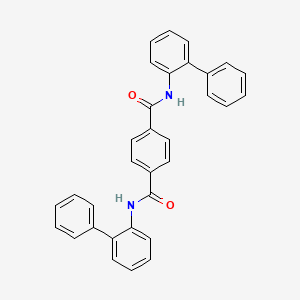![molecular formula C18H16BrClN2O2 B5138602 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as BrCpQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of TGF-β, a cytokine that plays a crucial role in fibrosis. In addition, 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to have low toxicity in animal models. However, one limitation of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully.
Orientations Futures
There are several future directions for 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone research. One area of interest is to investigate its potential as an anti-cancer agent in various cancer types. Another area of interest is to investigate its potential as an anti-inflammatory and anti-fibrotic agent in various animal models. Furthermore, the development of more potent and selective derivatives of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone could lead to the discovery of new therapeutic agents. Overall, the potential therapeutic applications of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone make it a promising compound for future research.
Méthodes De Synthèse
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzamide. Another method involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzoic acid. These methods have been optimized to obtain high yields and purity of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and fibrosis in various animal models.
Propriétés
IUPAC Name |
3-[4-(4-bromo-2-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-7-8-17(15(20)11-13)24-10-4-3-9-22-12-21-16-6-2-1-5-14(16)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVOASOWJTLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)